molecular formula C33H38FN3O5 B609869 PD-149164 CAS No. 181941-32-2

PD-149164

Cat. No. B609869
M. Wt: 575.68
InChI Key: UZOOGOCMUARFDV-KEZCGYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-149164 is novel peptoid agonist for the CCK-A receptor.

Scientific Research Applications

CDK4/6 Inhibition in Ovarian Cancer

PD-0332991, a selective inhibitor of CDK4/6 kinases, demonstrates biological activity in ovarian cancer cell lines. It effectively induces G0/G1 cell cycle arrest and blocks retinoblastoma (Rb) phosphorylation, thereby enhancing the effects of chemotherapy. Its effectiveness is particularly notable in Rb-proficient cell lines with low p16 expression. This suggests its potential for use in personalized treatments for ovarian cancer (Konecny et al., 2011).

Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, which retain the histologic and genetic characteristics of their donor tumor, are increasingly used in cancer research. They are predictive of clinical outcomes and useful for drug screening, biomarker development, and preclinical evaluation of personalized medicine strategies (Hidalgo et al., 2014).

Machine Learning in Parkinson's Disease

Wearable sensor data, coupled with machine learning algorithms, are being used to quantify signs of Parkinson's disease (PD). This technology aids in improving clinical diagnosis, management, and the conduct of clinical studies by providing quantitative, objective measurements (Kubota et al., 2016).

Photodynamic Therapy Developments

Photodynamic therapy (PDT) uses photosensitizers activated by visible light to destroy cancer cells and pathogenic microbes. Tetrapyrrole structures, synthetic dyes, and natural products are explored for their applications in PDT. Future directions include two-photon absorption PDT and sonodynamic therapy (Abrahamse & Hamblin, 2016).

Pharmacokinetic and Pharmacodynamic Strategies

The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is critical in drug discovery and development. Effective PK/PD study design helps in understanding drug action mechanisms and identifying optimal compound properties (Tuntland et al., 2014).

Participatory Design in Health Sciences

Participatory design (PD) in health sciences aids in developing technological and organizational interventions. It merges computer technology with health-related research, addressing practical and disciplinary issues in treatment strategies (Clemensen et al., 2007).

Ultraviolet Photodetectors Research

Recent research in ultraviolet photodetectors (PDs) focuses on novel structures, materials, and technical challenges for various applications, including industrial, military, and environmental monitoring (Alaie et al., 2015).

properties

CAS RN

181941-32-2

Product Name

PD-149164

Molecular Formula

C33H38FN3O5

Molecular Weight

575.68

IUPAC Name

3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1

InChI Key

UZOOGOCMUARFDV-KEZCGYQASA-N

SMILES

O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD-149164;  PD 149164;  PD149164.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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